An In-depth Technical Guide to 2-Methyl-4-(trifluoromethyl)-1H-imidazole (CAS: 33468-67-6)
An In-depth Technical Guide to 2-Methyl-4-(trifluoromethyl)-1H-imidazole (CAS: 33468-67-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-4-(trifluoromethyl)-1H-imidazole is a fluorinated heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. Its unique structural features, including the imidazole core and the electron-withdrawing trifluoromethyl group, impart valuable physicochemical and biological properties. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development. Detailed experimental protocols, quantitative biological data on related compounds, and an exploration of its potential mechanism of action are presented to serve as a valuable resource for researchers in the field.
Chemical and Physical Properties
2-Methyl-4-(trifluoromethyl)-1H-imidazole is a solid at room temperature with a molecular weight of 150.10 g/mol .[1] The presence of the trifluoromethyl group significantly influences its electronics and lipophilicity, contributing to its enhanced metabolic stability and membrane permeability, which are desirable characteristics for drug candidates.
Table 1: Physicochemical Properties of 2-Methyl-4-(trifluoromethyl)-1H-imidazole
| Property | Value | Reference(s) |
| CAS Number | 33468-67-6 | [1] |
| Molecular Formula | C₅H₅F₃N₂ | [1] |
| Molecular Weight | 150.10 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 179.00°C - 180.00°C | [No specific citation found] |
Table 2: Spectral Data of 2-Methyl-4-(trifluoromethyl)-1H-imidazole
| Spectrum Type | Key Features | Reference(s) |
| ¹H NMR | Characteristic resonances for imidazole protons typically appear in the range of 6.77-7.66 ppm. | [2] |
| ¹³C NMR | Imidazole carbon signals (C4/C5) are expected between 124.87-132.43 ppm. | [2] |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. | [3] |
| IR | C-F stretching vibrations are expected in the region of 1100-1350 cm⁻¹. | [No specific citation found] |
Synthesis and Experimental Protocols
General Synthetic Approach: Multi-component Reaction
A common and efficient method for synthesizing substituted imidazoles is the Radziszewski reaction and its variations, which involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For 2-Methyl-4-(trifluoromethyl)-1H-imidazole, a plausible synthetic route would involve a trifluoromethylated 1,2-dicarbonyl equivalent, acetaldehyde, and an ammonia source.
Experimental Protocol: Synthesis of a 2-Methyl-4-(trifluoromethyl)-1H-imidazole Derivative
The following protocol describes the synthesis of a related compound, 2-(4-hydroxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole, which illustrates a common synthetic manipulation of the imidazole core.[4]
Materials:
-
2-(4-methoxyphenyl)-1-methyl-4-(trifluoromethyl)-imidazole (9.3 g)
-
Acetic acid (46.1 ml)
-
48% Hydrobromic acid (46.5 ml)
-
Concentrated ammonia
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve 9.3 g of 2-(4-methoxyphenyl)-1-methyl-4-(trifluoromethyl)-imidazole in a mixture of 46.1 ml of acetic acid and 46.5 ml of 48% strength hydrobromic acid.
-
Heat the solution under reflux for 48 hours.
-
Concentrate the solution in a rotary evaporator to form a thick paste.
-
Dilute the paste with water.
-
Adjust the pH to 11 with concentrated ammonia.
-
Extract the aqueous solution several times with ethyl acetate.
-
Dry the combined organic phases and filter.
-
Concentrate the filtrate in a rotary evaporator until a thick suspension is produced.
-
Cool the suspension and filter the crystalline product.
-
Dry the crystallisate in vacuo to yield 2-(4-hydroxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole.
This protocol for a derivative highlights the stability of the 2-methyl-4-(trifluoromethyl)-1H-imidazole core to harsh reaction conditions, a valuable property for its use as a building block in further chemical synthesis.
Biological Activity and Potential Applications
The incorporation of a trifluoromethyl group into the imidazole scaffold has been shown to enhance biological activity. Derivatives of 2-Methyl-4-(trifluoromethyl)-1H-imidazole have demonstrated potential in various therapeutic areas, including as antimicrobial, antiviral, and anticancer agents.[1]
Antimicrobial and Antiviral Activity
Trifluoromethyl-substituted imidazoles and related benzimidazoles have shown promising antimicrobial activities.[5] The mechanism of action for some imidazole-based antifungals involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes. A proposed mechanism for the antibacterial action of some imidazole derivatives is the inhibition of the nitric oxide dioxygenase (NOD) function of microbial flavohemoglobin, which is essential for protecting microbes from nitric oxide-mediated damage.
Derivatives of 2-Methyl-4-(trifluoromethyl)-1H-imidazole have also exhibited significant antiviral activity. For instance, a notable derivative showed an IC₅₀ value of 0.35 µM against the ectromelia virus, indicating potent antiviral efficacy.[1]
Anticancer Activity and Mechanism of Action
Imidazole derivatives are being investigated for their potential as anticancer agents, with some compounds showing the ability to inhibit tyrosine kinases involved in cancer progression.[1] While specific IC₅₀ values for 2-Methyl-4-(trifluoromethyl)-1H-imidazole against tyrosine kinases are not publicly available, a study on N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives demonstrated inhibitory activity against p38 MAP kinase. One of the synthesized compounds, AA6 , exhibited an IC₅₀ value of 403.57 ± 6.35 nM against p38 MAP kinase. This suggests that the 4-(trifluoromethyl)-1H-imidazole scaffold could be a valuable starting point for the development of p38 MAPK inhibitors.
Table 3: Biological Activity of a 4-(Trifluoromethyl)-1H-imidazole Derivative
| Compound | Target | IC₅₀ (nM) | Cell Line/Assay | Reference(s) |
| AA6 (N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative) | p38 MAP Kinase | 403.57 ± 6.35 | In vitro kinase assay | [No specific citation found] |
Signaling Pathway Involvement: p38 MAP Kinase Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that responds to extracellular stresses and inflammatory cytokines. Its activation is implicated in a variety of cellular processes, including inflammation, apoptosis, and cell cycle regulation. The inhibition of p38 MAPK is a validated therapeutic strategy for various inflammatory diseases and cancers. The finding that a derivative of 4-(trifluoromethyl)-1H-imidazole inhibits p38 MAP kinase suggests a potential mechanism of action for its observed anti-inflammatory and anticancer effects.
Below is a simplified representation of the p38 MAPK signaling pathway, which can be a target for compounds based on the 2-Methyl-4-(trifluoromethyl)-1H-imidazole scaffold.
Conclusion
2-Methyl-4-(trifluoromethyl)-1H-imidazole is a versatile heterocyclic building block with significant potential in drug discovery and materials science. Its unique combination of an imidazole core and a trifluoromethyl group confers favorable properties for the development of novel therapeutic agents. While further research is needed to fully elucidate its biological activities and mechanisms of action, the existing data on its derivatives suggest that it is a promising scaffold for the design of potent and selective inhibitors of various biological targets, including enzymes involved in microbial and viral replication, as well as kinases implicated in cancer and inflammatory diseases. This technical guide provides a foundational resource for researchers interested in exploring the potential of this intriguing molecule.
